molecular formula C28H32N2O3 B12132195 (4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone

(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone

Cat. No.: B12132195
M. Wt: 444.6 g/mol
InChI Key: VJOSXTDZEAPVGQ-UHFFFAOYSA-N
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Description

(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 3,4-dimethylphenyl and hydroxypropoxyphenyl groups. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution Reactions: The 3,4-dimethylphenyl group is introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

    Hydroxypropoxyphenyl Group Addition: The hydroxypropoxyphenyl group is added through etherification reactions involving phenolic compounds and epoxides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing ketone or aldehyde groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders and psychiatric conditions.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which (4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The compound’s structure allows it to bind to these receptors with high affinity, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone
  • (4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(methyl)methanone

Uniqueness

(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets with high affinity makes it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C28H32N2O3

Molecular Weight

444.6 g/mol

IUPAC Name

[4-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C28H32N2O3/c1-21-8-11-25(18-22(21)2)30-16-14-29(15-17-30)19-26(31)20-33-27-12-9-24(10-13-27)28(32)23-6-4-3-5-7-23/h3-13,18,26,31H,14-17,19-20H2,1-2H3

InChI Key

VJOSXTDZEAPVGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O)C

Origin of Product

United States

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